molecular formula C16H20ClN3S B2449053 12-Chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene CAS No. 793727-91-0

12-Chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

Cat. No. B2449053
M. Wt: 321.87
InChI Key: DXAIMXMFLYCVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a useful research compound. Its molecular formula is C16H20ClN3S and its molecular weight is 321.87. The purity is usually 95%.
BenchChem offers high-quality 12-Chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Induced Facile Synthesis

The reaction involving similar tricyclic systems has been explored in the presence of metal catalysts. For instance, Tandon and Lucas (2008) demonstrated the nickel(II) perchlorate-induced formation of a novel heterotricyclic system, which showcases metal-induced carbon–carbon bond formation (Tandon & Lucas, 2008).

Stereoselective Photodimerization

Wang et al. (2006) investigated the stereoselective [4+4] photodimerization of 2-aminopyridine hydrochloride in the presence of cucurbit[7]uril, forming a structurally similar compound. This highlights the potential for stereoselective reactions involving tricyclic systems in aqueous solutions (Wang, Yuan, & Macartney, 2006).

Strain-Induced Alkyne Formation

Research by Tümer et al. (2001) on high-temperature bromination leading to the formation of a strained bicyclic alkyne demonstrates the reactivity potential of similar tricyclic compounds under specific conditions, suggesting avenues for synthesis and transformation (Tümer, Taşkesenligil, & Balcı, 2001).

Cage Molecule Synthesis

Watson et al. (1994) explored the synthesis of a strained cage molecule containing a similar tricyclic structure, demonstrating the potential of such compounds in forming complex molecular architectures (Watson et al., 1994).

Methylation and Structural Investigation

Lyshchikov et al. (1998) synthesized derivatives of tricyclic compounds via methylation, providing insights into the structural modification and potential applications of these compounds (Lyshchikov et al., 1998).

properties

IUPAC Name

12-chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3S/c1-10-5-7-20(8-6-10)9-13-18-15(17)14-11-3-2-4-12(11)21-16(14)19-13/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAIMXMFLYCVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322828
Record name 12-chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

12-Chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

CAS RN

793727-91-0
Record name 12-chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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